molecular formula C23H22ClN3O4S2 B2761293 N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-06-4

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2761293
M. Wt: 504.02
InChI Key: ZAYRAKIDWQVFGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .

Scientific Research Applications

Structural Analysis and Synthetic Approaches

  • Structural Characteristics : Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide have highlighted the importance of the conformation of the N—H bond and its implications for biological activity, demonstrating how the positioning of functional groups affects the molecule's interaction with biological receptors (Gowda, Foro, & Fuess, 2007).

  • Synthetic Approaches : Research on the synthesis of phenylmethanesulfonamide derivatives has shown diverse reactivity patterns, which could be useful for the synthesis of a wide range of sulfonamide-based compounds for research purposes (Yu. A. Aizina, G. Levkovskaya, & I. B. Rozentsveig, 2012).

  • Crystallographic Studies : Detailed crystallographic analysis of related sulfonamide compounds, such as docking studies and structural determination of tetrazole derivatives, offers insights into the molecular configurations that are crucial for the compounds' interactions with biological targets, which could be extrapolated to similar research applications (B. J. Al-Hourani et al., 2015).

Potential Applications in Medicinal Chemistry

  • COX-2 Inhibition : While specifics on the mentioned compound are not provided, research into similar sulfonamide compounds, such as the impact of methanesulfonamide groups on COX-2 inhibitory activity, suggests potential applications in the development of anti-inflammatory agents (Sunil Kumar Singh et al., 2004).

  • Chemoselective N-Acylation : The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the potential of sulfonamide derivatives in synthetic organic chemistry, providing tools for selective modifications of biomolecules (K. Kondo et al., 2000).

properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S2/c1-16-6-8-17(9-7-16)23-15-22(18-4-3-5-20(14-18)26-32(2,28)29)25-27(23)33(30,31)21-12-10-19(24)11-13-21/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYRAKIDWQVFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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